BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2,5-
Dihydroxycinnamic Acid: Properties and
Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,5-Dihydroxycinnamic acid

Cat. No.: B183497

This guide provides a comprehensive technical overview of 2,5-dihydroxycinnamic acid, a
versatile organic compound with significant applications in analytical chemistry and
biochemistry. Tailored for researchers, scientists, and drug development professionals, this
document delves into the core chemical, physical, and biological properties of this molecule,
offering field-proven insights and detailed experimental methodologies.

Introduction: Unveiling a Multifaceted Molecule

2,5-Dihydroxycinnamic acid, a derivative of hydroxycinnamic acid and an isomer of the well-
known caffeic acid, is a compound of considerable scientific interest.[1] Its unique structural
features, particularly the presence of a carboxylic acid, a propenoic acid tail, and two hydroxyl
groups on the phenyl ring, bestow upon it a range of useful properties. This guide will explore
these characteristics in detail, providing a foundational understanding for its effective utilization
in research and development.

Nomenclature and Chemical Identity

To ensure clarity and precision in scientific communication, it is essential to be familiar with the
various identifiers for 2,5-dihydroxycinnamic acid.
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Identifier Value

(2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic
acid[2]

Preferred IUPAC Name

(2E)-3-(2,5-Dihydroxyphenyl)acrylic acid,
Grevillic acid[1]

Other Names

CAS Number 38489-67-7[1][2]

Molecular Formula CoHs04[2][3]

Molecular Weight 180.16 g/mol [2][3]

nchi INChl=1S/C9H804/c10-7-2-3-8(11)6(5-7)1-4-
9(12)13/h1-5,10-11H,(H,12,13)/b4-1+[2]

SMILES C1=CC(=C(C=C10)/C=C/C(=0)0)0|[2]

Physicochemical Properties: A Quantitative
Overview

The physical and chemical properties of 2,5-dihydroxycinnamic acid are critical to its
handling, formulation, and application. The following table summarizes key quantitative data.

Property Value Source
Melting Point Not available

Solubility in Water 1.57 g/L (Predicted) [4]

logP 1.48 (Predicted) [4]

pKa (Strongest Acidic) 3.84 (Predicted) [4]

Causality Behind Properties: The presence of both polar (hydroxyl, carboxylic acid) and non-
polar (phenyl ring, alkene) moieties contributes to its moderate solubility in water and its ability
to dissolve in various organic solvents. The carboxylic acid group is the primary contributor to
its acidic nature, with a predicted pKa of 3.84, indicating it will be deprotonated at physiological
pH.
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Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is fundamental to the identification and characterization of 2,5-
dihydroxycinnamic acid. While specific experimental spectra for 2,5-dihydroxycinnamic
acid are not readily available in public databases, data for the closely related compound, 2,5-
dihydroxybenzoic acid, can provide valuable insights.

UV-Vis Absorption

The ultraviolet-visible (UV-Vis) spectrum of a molecule is dictated by its electronic transitions.
For hydroxycinnamic acids, the absorption maxima are attributed to the 11 — 1T* transitions
within the conjugated system of the aromatic ring and the propenoic acid side chain.[5] For the
related 2,5-dihydroxybenzoic acid, absorption maxima are observed at 214 nm, 236 nm, and
334 nm.[6][7] It is expected that 2,5-dihydroxycinnamic acid will exhibit a similar UV-Vis
profile, with the extended conjugation of the cinnamic acid moiety potentially leading to a slight
red shift (bathochromic shift) in the longest wavelength absorption band.

Fluorescence Spectroscopy

The fluorescence properties of a molecule are related to its ability to emit light after being
electronically excited. Many phenolic compounds, including hydroxycinnamic acids, are known
to fluoresce. The excitation and emission wavelengths are dependent on the specific structure
and the solvent environment. While specific fluorescence data for 2,5-dihydroxycinnamic
acid is not available, cinnamic acid derivatives are known to exhibit fluorescence, with
emission maxima influenced by the substitution pattern on the phenyl ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 1H NMR: The proton NMR spectrum of 2,5-dihydroxycinnamic acid would be expected to
show distinct signals for the aromatic protons, the vinyl protons of the propenoic acid chain,
and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling constants
between the vinyl protons would confirm the trans configuration of the double bond.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.researchgate.net/figure/Representative-UV-Vis-light-absorption-spectra-for-hydroxycinnamic-acids-and_fig4_342859399
https://sielc.com/uv-vis-spectrum-of-25-dihydroxybenzoic-acid
https://sielc.com/compound-2-5-dihydroxybenzoic-acid
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.researchgate.net/figure/Ultravioletevisible-and-fluorescence-spectroscopies-of-cinnamic-acid-derivatives-and_fig2_318687922
https://www.benchchem.com/product/b183497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: The carbon NMR spectrum would reveal the number of unique carbon
environments in the molecule. The chemical shifts would be indicative of the electronic
environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the
downfield end of the spectrum (around 170-185 ppm), and the aromatic and alkene carbons
appearing in the 115-150 ppm region.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The FTIR spectrum of 2,5-dihydroxycinnamic acid is expected to show characteristic
absorption bands corresponding to:

O-H stretching: A broad band in the region of 3500-3200 cm~1 due to the hydroxyl groups.

e C=0 stretching: A strong absorption band around 1700-1680 cm~1* from the carboxylic acid
carbonyl group.[10]

e C=C stretching: Bands in the 1650-1600 cm~* region corresponding to the alkene and
aromatic double bonds.[10]

e C-O stretching: Absorptions in the 1300-1000 cm~* range from the C-O bonds of the
hydroxyl and carboxylic acid groups.

Key Applications and Experimental Protocols

2,5-Dihydroxycinnamic acid's properties make it a valuable tool in several scientific
disciplines.

Matrix-Assisted Laser Desorption/lonization (MALDI)
Mass Spectrometry

Authoritative Grounding: 2,5-Dihydroxybenzoic acid (a close analog) is a widely used matrix in
MALDI-MS for the analysis of a variety of analytes, including peptides, proteins, and
carbohydrates.[11][12] Its ability to absorb laser energy and co-crystallize with analytes
facilitates their soft ionization and subsequent mass analysis.

Experimental Workflow: MALDI-MS Sample Preparation
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Caption: Workflow for MALDI-MS sample preparation using a dihydroxybenzoic acid matrix.
Detailed Protocol for Peptide Analysis using 2,5-Dihydroxybenzoic Acid Matrix:

o Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid
(DHB) in a solvent mixture of acetonitrile (ACN), water, and trifluoroacetic acid (TFA). A
common solvent system is ACN:water (1:1, v/v) with 0.1% TFA.

» Analyte Solution Preparation: Dissolve the peptide sample in a suitable solvent, typically
0.1% TFA in water, to a final concentration in the low femtomole to low picomole per
microliter range.

e Sample-Matrix Co-crystallization (Dried-Droplet Method):
o On the MALDI target plate, mix 1 pL of the analyte solution with 1 pL of the matrix solution.

o Allow the mixture to air dry at room temperature. This process facilitates the formation of a
crystalline matrix that incorporates the analyte molecules.

e Mass Spectrometric Analysis:
o Insert the MALDI target plate into the mass spectrometer.

o Acquire mass spectra in the desired mass range using an appropriate laser intensity and
data acquisition parameters.

Causality in Experimental Choices: The use of an acidic solvent (containing TFA) is crucial for
promoting the protonation of the analyte, which is essential for its detection in positive-ion
mode MALDI-MS. Acetonitrile is a volatile organic solvent that aids in the rapid and uniform
drying of the sample spot, leading to better crystal formation and improved spectral resolution.

Antioxidant Activity Assessment

Authoritative Grounding: Hydroxycinnamic acids are recognized as potent antioxidants due to
their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free
radicals.[13] The resulting phenoxyl radical is stabilized by resonance.

Experimental Workflow: DPPH Radical Scavenging Assay
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Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Radical Scavenging Assay:
o Reagent Preparation:

o Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol
(e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be adjusted to
approximately 1.0.[14]

o Prepare a series of dilutions of 2,5-dihydroxycinnamic acid in the same solvent.
o Prepare a positive control solution (e.g., Trolox or ascorbic acid) at various concentrations.
e Assay Procedure:

o In a 96-well microplate or cuvettes, add a small volume of the test sample or control
solution (e.g., 100 pL).

o Add a larger volume of the DPPH solution (e.g., 100 pL) to initiate the reaction.

o Incubate the mixture in the dark at room temperature for a specified period (e.g., 30
minutes).[14][15]

o Data Acquisition and Analysis:

o Measure the absorbance of the solutions at the wavelength of maximum absorbance for
DPPH (typically around 517 nm).

o Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the
absorbance of the DPPH solution without the sample, and A_sample is the absorbance of
the DPPH solution with the sample.

o The ICso value (the concentration of the sample required to scavenge 50% of the DPPH
radicals) can be determined by plotting the percentage of inhibition against the sample
concentration.
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Self-Validating System: The inclusion of a well-characterized positive control like Trolox or
ascorbic acid is essential for validating the assay's performance and for comparing the
antioxidant activity of the test compound to a known standard.

Enzyme Inhibition: Tyrosinase Inhibition

Authoritative Grounding: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition
is a target for the development of skin-lightening agents and treatments for hyperpigmentation.
[16] Cinnamic acid and its derivatives have been shown to inhibit tyrosinase activity.

Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Detailed Protocol for Tyrosinase Inhibition Assay:

» Reagent Preparation:

o Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM potassium
phosphate buffer, pH 6.8).

o Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in the same buffer. This
solution should be prepared fresh as it is prone to auto-oxidation.[17]

o Prepare a series of dilutions of 2,5-dihydroxycinnamic acid in the buffer.
o Prepare a positive control solution (e.g., kojic acid).[17]

e Assay Procedure:

[e]

In a 96-well microplate, add the tyrosinase solution, the test inhibitor or control solution,
and the buffer.

[e]

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature
(e.g., 37°C).[17]

[e]

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
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o Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.[17]

o Data Acquisition and Analysis:
o Measure the absorbance of the formed dopachrome at approximately 475 nm.[17]

o Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition =
[1-(B/A)] x100 where A is the change in absorbance of the control (enzyme + substrate)
and B is the change in absorbance of the reaction mixture with the inhibitor.

o Determine the ICso value by plotting the percentage of inhibition against the inhibitor
concentration.

Expertise and Experience: The pre-incubation step is critical as it allows the inhibitor to bind to
the enzyme before the substrate is introduced, providing a more accurate assessment of its
inhibitory potential. The choice of L-DOPA as the substrate is standard for this assay as its
oxidation to the colored product, dopachrome, is easily monitored spectrophotometrically.

Safety and Handling

2,5-Dihydroxycinnamic acid should be handled with care in a laboratory setting. It is
advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety
practices, including the use of personal protective equipment such as gloves, safety glasses,
and a lab coat, are recommended.

Conclusion

2,5-Dihydroxycinnamic acid is a valuable compound with a diverse range of properties and
applications. Its utility as a MALDI matrix, coupled with its antioxidant and potential enzyme
inhibitory activities, makes it a subject of ongoing scientific inquiry. This guide has provided a
detailed technical overview, from its fundamental chemical and physical characteristics to
practical experimental protocols. By understanding the causality behind its properties and
employing robust, well-validated methodologies, researchers can effectively harness the
potential of 2,5-dihydroxycinnamic acid in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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